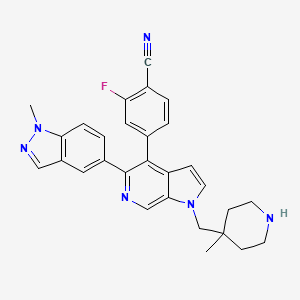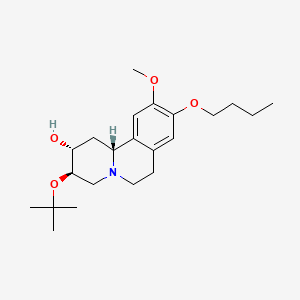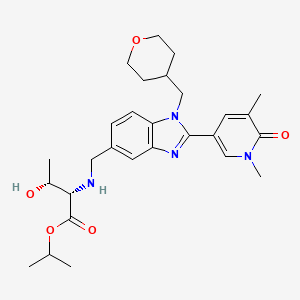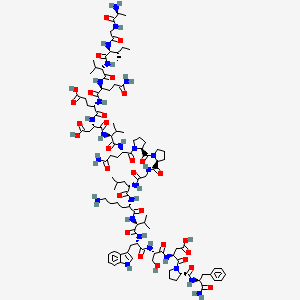
Cy5-DSPE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cy5-DSPE, also known as Cyanine 5-1,2-distearoyl-sn-glycero-3-phosphoethanolamine, is a fluorescent phospholipid compound. It combines the properties of the phospholipid 1,2-distearoyl-sn-glycero-3-phosphoethanolamine with the near-infrared fluorescent dye Cyanine 5. This compound is widely used in biomedical research for its strong fluorescence and ability to integrate into lipid membranes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cy5-DSPE typically involves the conjugation of Cyanine 5 to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine. This is achieved through a reaction between the amine group of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine and the activated ester of Cyanine 5. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the final product through techniques such as thin-layer chromatography and dialysis to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Cy5-DSPE primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Often involve reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce oxidized phospholipid derivatives .
Applications De Recherche Scientifique
Cy5-DSPE has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying lipid interactions and membrane dynamics.
Medicine: Utilized in drug delivery systems and imaging agents for cancer diagnosis and treatment.
Industry: Applied in the development of biosensors and diagnostic tools.
Mécanisme D'action
Cy5-DSPE exerts its effects through its integration into lipid membranes. The Cyanine 5 dye provides strong near-infrared fluorescence, allowing for the visualization and tracking of the compound within biological systems. The phospholipid component facilitates membrane fusion and stability, enhancing the compound’s effectiveness in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyanine 5-1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol: Similar in structure but includes a polyethylene glycol linker, enhancing solubility and biocompatibility.
Cyanine 5-1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-amine: Contains an additional amine group for further functionalization.
Cyanine 7-1,2-distearoyl-sn-glycero-3-phosphoethanolamine: Uses Cyanine 7 dye, providing different spectral properties.
Uniqueness
Cy5-DSPE is unique due to its strong near-infrared fluorescence and ability to integrate seamlessly into lipid membranes. This makes it particularly valuable for applications requiring high sensitivity and specificity in imaging and tracking .
Propriétés
Formule moléculaire |
C73H119N3O9P+ |
|---|---|
Poids moléculaire |
1213.7 g/mol |
Nom IUPAC |
[(2R)-3-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C73H118N3O9P/c1-8-10-12-14-16-18-20-22-24-26-28-30-32-34-41-55-70(78)82-60-62(85-71(79)56-42-35-33-31-29-27-25-23-21-19-17-15-13-11-9-2)61-84-86(80,81)83-59-57-74-69(77)54-40-37-47-58-76-66-51-46-44-49-64(66)73(5,6)68(76)53-39-36-38-52-67-72(3,4)63-48-43-45-50-65(63)75(67)7/h36,38-39,43-46,48-53,62H,8-35,37,40-42,47,54-61H2,1-7H3,(H-,74,77,80,81)/p+1/t62-/m1/s1 |
Clé InChI |
PBLCIEXJYRAXCG-YEASRJMDSA-O |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCCCN\1C2=CC=CC=C2C(/C1=C\C=C\C=C\C3=[N+](C4=CC=CC=C4C3(C)C)C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCCCN1C2=CC=CC=C2C(C1=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-cyclohexylcyclohexanamine;(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B12373068.png)





![2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]ethyl (2S)-2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propanoate](/img/structure/B12373096.png)




